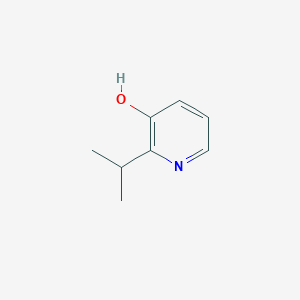
5-Fluoro-2-methoxyphenylmagnesium bromide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related fluorinated phenylmagnesium compounds often involves nucleophilic addition reactions where the magnesium element plays a crucial role in the reactivity towards electrophilic centers. Although specific synthesis methods for 5-Fluoro-2-methoxyphenylmagnesium bromide are not detailed in the available literature, analogous procedures suggest the use of Grignard reactions, where a bromo-fluoroarene compound reacts with magnesium metal in an appropriate solvent, typically under inert conditions (Mongin et al., 2002).
Molecular Structure Analysis
The molecular structure of compounds similar to 5-Fluoro-2-methoxyphenylmagnesium bromide is characterized by the presence of a magnesium atom bonded to a halogen and an aryl group, which includes both fluoro and methoxy substituents. These substituents influence the electronic distribution across the molecule, impacting its reactivity and interactions with other molecules. Crystallographic studies on related compounds have demonstrated the role of hydrogen bonds and π–π stacking interactions in determining the molecular packing in the solid state (Pham et al., 2019).
Chemical Reactions and Properties
Fluorinated arylmagnesium compounds, like 5-Fluoro-2-methoxyphenylmagnesium bromide, are known for their role in nucleophilic aromatic substitution reactions and cross-coupling processes. These reactions are pivotal in constructing complex molecules, including pharmaceuticals and materials science applications. The presence of fluorine and methoxy groups affects the compound's reactivity, potentially enhancing its nucleophilicity or electrophilicity in certain chemical environments (Mongin et al., 2002).
Physical Properties Analysis
The physical properties of 5-Fluoro-2-methoxyphenylmagnesium bromide, such as melting point, boiling point, and solubility, would be influenced by its molecular structure. The electronegative fluorine atom and the electron-donating methoxy group contribute to the compound's polarity, affecting its solubility in various solvents. Detailed studies on its physical properties require experimental data, which was not found in the current literature search.
Chemical Properties Analysis
The chemical properties of 5-Fluoro-2-methoxyphenylmagnesium bromide revolve around its reactivity as a Grignard reagent. Its ability to form carbon-carbon bonds through reactions with electrophilic carbon centers makes it a valuable tool in organic synthesis. The fluorine atom can also participate in deactivating the aromatic ring towards electrophilic aromatic substitution, while the methoxy group can have an activating effect, providing a nuanced reactivity profile (Mongin et al., 2002).
Aplicaciones Científicas De Investigación
Cross-coupling reactions : "5-Fluoro-2-methoxyphenylmagnesium bromide" is used in nickel-catalyzed cross-coupling reactions with fluoroarenes, showing efficacy in THF at room temperature. This is a significant advancement in the field of organic synthesis, particularly for complex molecular structures (Mongin et al., 2002).
Synthesis of complex organic compounds : This compound is involved in the synthesis of 2-(2′-hydroxyphenyl)pyridine-N-oxide, a model compound for studying the deoxidation of orellanine. It demonstrates the compound's utility in creating structurally intricate organic molecules (Antkowiak & Gessner, 1984).
Reactions with potassium and triethyloxonium fluoborates : The reaction of "5-Fluoro-2-methoxyphenylmagnesium bromide" with potassium fluoborate is studied, showing the formation of different boron-containing compounds. This is important for understanding the reactivity of organomagnesium compounds (Nesmeyanov et al., 1955).
Synthesis of fluorine compounds : It plays a role in synthesizing various fluorine-containing organic molecules, demonstrating its utility in fluorine chemistry (Funasaka et al., 1959).
Development of PET radiotracers : The compound is used in the synthesis of radiotracers for positron emission tomography (PET), an important tool in medical imaging (Katoch-Rouse & Horti, 2003).
Synthesis of brassinolide analogs : It's used in the synthesis of brassinolide analogs, which have shown strong biological activity in plant growth assays. This indicates its potential in agricultural chemistry (Back et al., 1999).
Synthesis of pyridine nucleosides : It's involved in the synthesis of pyridine nucleosides related to 5-fluorocytosine, highlighting its use in creating nucleoside analogs for medical research (Nesnow & Heidelberger, 1975).
Development of NIR region fluoride sensors : This compound is used in the synthesis of novel NIR region fluoride sensors, indicating its utility in sensor technology and materials science (Zou et al., 2014).
Study of Grignard reagents in synthetic chemistry : Its reactions with various Grignard reagents are studied, providing insights into the use of Grignard reagents in organic synthesis (Kao et al., 1999).
Investigation in Alzheimer's disease research : It's used in the synthesis of a serotonin 1A receptor imaging probe, aiding in the study of Alzheimer's disease (Kepe et al., 2006).
Safety and Hazards
5-Fluoro-2-methoxyphenylmagnesium bromide is considered hazardous. It is highly flammable and harmful if swallowed. It can cause severe skin burns and eye damage. It may also cause respiratory irritation, drowsiness, or dizziness, and it is suspected of causing cancer . It reacts violently with water and may form explosive peroxides .
Propiedades
IUPAC Name |
magnesium;1-fluoro-4-methoxybenzene-5-ide;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FO.BrH.Mg/c1-9-7-4-2-6(8)3-5-7;;/h2-4H,1H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZMVUFJFASKEU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=[C-]C=C(C=C1)F.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFMgO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-methoxyphenylmagnesium bromide | |
CAS RN |
188132-02-7 | |
| Record name | 5-FLUORO-2-METHOXYPHENYLMAGNESIUM BROMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Pyridazinamine, 6-[(2-methoxyphenyl)thio]-](/img/structure/B69310.png)



![6-(2H-1,2,3-triazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B69323.png)







![[(2S)-1-bromo-4-chloro-4-oxobutan-2-yl] acetate](/img/structure/B69343.png)
![4-Methoxy-8-(4-methylpiperazin-1-yl)sulfonylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B69344.png)